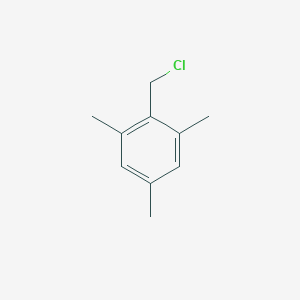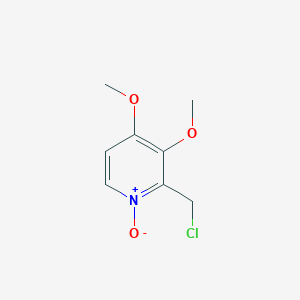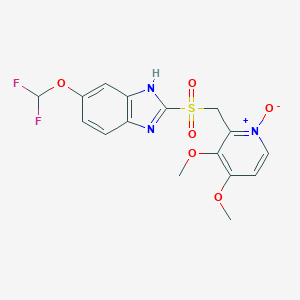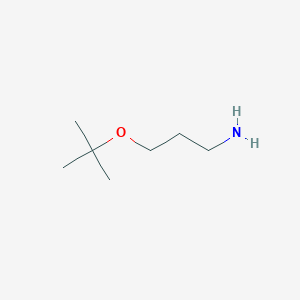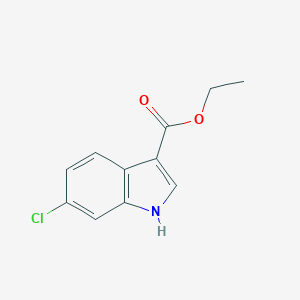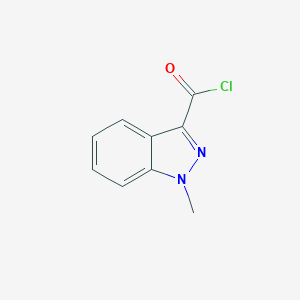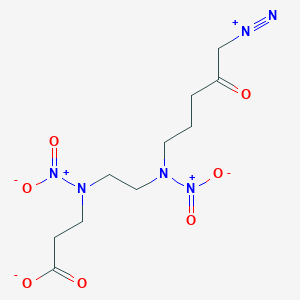
beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis, which ultimately leads to cell death.
Biochemical And Physiological Effects
Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells. In vivo studies have shown that it can reduce tumor growth in mice. It has also been shown to have plant growth-regulating effects, such as increasing plant height, leaf area, and chlorophyll content.
Advantages And Limitations For Lab Experiments
One advantage of using beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- in lab experiments is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-. One direction is to further study its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study its plant growth-regulating effects in more detail, particularly in different plant species and under different environmental conditions. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects more effectively.
Synthesis Methods
Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- is synthesized using a multistep process. The first step involves the reaction of 5-aminopentanoic acid with nitrous acid to produce 5-diazo-4-oxopentanoic acid. The second step involves the reaction of 5-diazo-4-oxopentanoic acid with ethylenediamine to produce N-(2-((5-diazo-4-oxopentyl)amino)ethyl)-5-oxopentanamide. The final step involves the reaction of N-(2-((5-diazo-4-oxopentyl)amino)ethyl)-5-oxopentanamide with nitric acid to produce beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-.
Scientific Research Applications
Beta-alanine, N-(2-((5-diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro- has potential applications in various fields. In the field of medicine, it has been studied for its potential use as an anticancer agent. In the field of agriculture, it has been studied for its potential use as a plant growth regulator. In the field of materials science, it has been studied for its potential use in the synthesis of new materials.
properties
CAS RN |
102516-67-6 |
|---|---|
Product Name |
beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO- |
Molecular Formula |
C10H16N6O7 |
Molecular Weight |
332.27 g/mol |
IUPAC Name |
3-[2-[(5-diazonio-4-oxopentyl)-nitroamino]ethyl-nitroamino]propanoate |
InChI |
InChI=1S/C10H16N6O7/c11-12-8-9(17)2-1-4-13(15(20)21)6-7-14(16(22)23)5-3-10(18)19/h1-8H2 |
InChI Key |
NXRWOGRWYCNSKK-UHFFFAOYSA-N |
SMILES |
C(CC(=O)C[N+]#N)CN(CCN(CCC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C(CC(=O)C[N+]#N)CN(CCN(CCC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
102516-67-6 |
synonyms |
N-(2-((5-Diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-beta-alanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
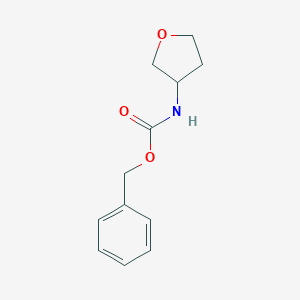
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)
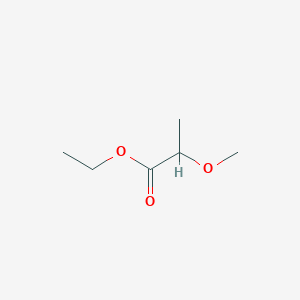
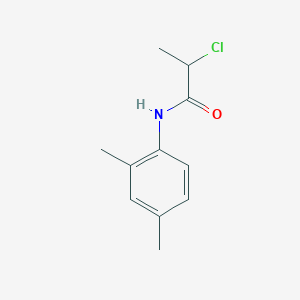
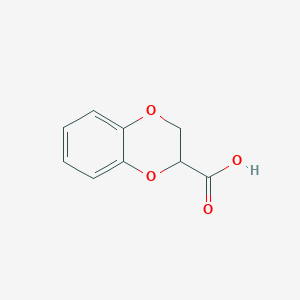

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)
